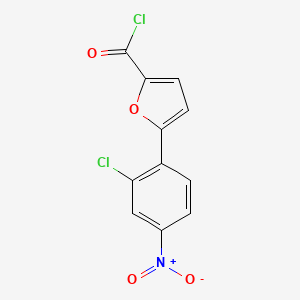![molecular formula C19H12N2O2 B1365795 5,11-Dihydroindolo[3,2-b]carbazol-6-carbonsäure CAS No. 744207-11-2](/img/structure/B1365795.png)
5,11-Dihydroindolo[3,2-b]carbazol-6-carbonsäure
Übersicht
Beschreibung
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid (DICC) is a heterocyclic compound belonging to the indole family. It is a naturally occurring compound found in various plants and fungi, and has been studied for its potential applications in various scientific fields. DICC has been found to have multiple biochemical and physiological effects, and has been used in many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Metall-organische Gerüste (MOFs) Herstellung
Die Verbindung wurde bei der Synthese von Dicarbonsäure für die Herstellung von MOFs über eine in-situ-oxidative Dehydrierung verwendet. Dieser Prozess ist entscheidend für die Herstellung von Gerüsten mit bestimmten Poren größen und -formen, die Anwendung in der Gasspeicherung, Trennung und Katalyse finden .
Optoelektronische Materialien
Sie dient als wichtiges Zwischenprodukt bei der Synthese von Materialien für thermisch aktivierte verzögerte Fluoreszenz (TADF)-organische Leuchtdioden (OLED)-Bauelemente. Diese Materialien werden in den Körper- und Emissionsschichten von OLEDs verwendet, die wichtige Bestandteile moderner Display- und Beleuchtungstechnologien sind .
Pharmazeutische Zwischenprodukte
Die Verbindung wird als pharmazeutisches Zwischenprodukt bei der Synthese von Krebsmedikamenten eingesetzt. Ihre Rolle in der Medikamentenentwicklung ist entscheidend aufgrund ihrer potenziellen therapeutischen Eigenschaften gegen verschiedene Krebsformen .
Organische Halbleiter Bausteine
Sie ist als Baustein für organische Halbleiter aufgeführt. Diese Halbleiter werden in einer Vielzahl von elektronischen Bauelementen wie Transistoren, Solarzellen und Sensoren eingesetzt, da sie flexibel und ihre elektronischen Eigenschaften einstellbar sind .
Chromogene Sensorik
Derivate dieser Verbindung wurden für chromogene Sensoranwendungen synthetisiert. Diese Materialien ändern ihre Farbe als Reaktion auf bestimmte Reize, wodurch sie für Sensoren nützlich sind, die Umweltveränderungen oder das Vorhandensein von Chemikalien erkennen .
Blaue Lichtemission
Nicht-konjugierte Homopolymere, die Derivate dieser Verbindung enthalten, zeigen eine blaue Lichtemission. Solche Materialien sind für die Entwicklung neuer Arten von lichtemittierenden Bauelementen mit potenziellen Anwendungen in Displaytechnologien von Bedeutung .
Wirkmechanismus
Target of Action
Related compounds such as 5,11-dihydroindolo[3,2-b]carbazoles have been reported to be efficient ligands for the tcdd (ah) receptor .
Mode of Action
It’s known that the compound exhibits a blue shift in emission spectra after the introduction of nonconjugated diphenyl sulfone as the electron-deficient unit . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Related indolocarbazoles have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is known to have a molecular weight of 25631 , which may influence its absorption, distribution, metabolism, and excretion (ADME)
Result of Action
Related compounds have been reported to exhibit blue light emission , suggesting that they may have applications in organic electronics .
Action Environment
The action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can be influenced by environmental factors. For instance, the compound is recommended to be stored in a cool, dark place , suggesting that light and temperature may affect its stability and efficacy. Furthermore, the compound’s solubility and thermal stability may also influence its action .
Biochemische Analyse
Biochemical Properties
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This interaction can lead to the modulation of gene expression and influence various cellular processes. Additionally, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can inhibit certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the AhR can lead to changes in the expression of genes involved in xenobiotic metabolism, cell cycle regulation, and apoptosis . Furthermore, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid has been observed to induce oxidative stress in certain cell types, which can lead to cell death or adaptation responses .
Molecular Mechanism
At the molecular level, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid exerts its effects through several mechanisms. It binds to the AhR, leading to the translocation of this receptor to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). Additionally, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can inhibit kinases such as protein kinase C (PKC), affecting various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses over time . In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although its potency may decrease with time .
Dosage Effects in Animal Models
The effects of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid in animal models vary with dosage. At low doses, it can modulate gene expression and cellular signaling without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can lead to adverse effects .
Metabolic Pathways
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and easier to excrete . This metabolism can also lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxicity . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is critical for its activity. It is primarily localized in the nucleus, where it interacts with the AhR and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s activity can be influenced by its localization, as it needs to be in the right cellular compartment to interact with its target molecules .
Eigenschaften
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)17-16-11-6-2-4-8-14(11)20-15(16)9-12-10-5-1-3-7-13(10)21-18(12)17/h1-9,20-21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJXEOHLAEURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460310 | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744207-11-2 | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)

![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)




![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)



